molecular formula C24H31N3O3 B502799 4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No.: B502799
M. Wt: 409.5g/mol
InChI Key: WDPYFSWMTDRPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the isopentyloxy group: This can be achieved by reacting an appropriate alcohol with an alkyl halide under basic conditions.

    Formation of the piperazinyl group: This involves the reaction of piperazine with a suitable carbonyl compound.

    Coupling of the two intermediates: The final step involves coupling the isopentyloxy intermediate with the piperazinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A benzamide derivative used as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia.

    4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: Another compound with a similar piperazinyl group.

Uniqueness

4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5g/mol

IUPAC Name

4-(3-methylbutoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C24H31N3O3/c1-18(2)12-17-30-20-10-8-19(9-11-20)23(28)25-22-7-5-4-6-21(22)24(29)27-15-13-26(3)14-16-27/h4-11,18H,12-17H2,1-3H3,(H,25,28)

InChI Key

WDPYFSWMTDRPNF-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Origin of Product

United States

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